4-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid
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Overview
Description
4-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid is a complex organic compound that features a chromen-2-one (coumarin) core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides in the presence of a base such as triethylamine in dichloromethane at room temperature.
Attachment of the Acetamido Group: The acetamido group can be introduced by reacting the chromen-2-one derivative with an appropriate amine under suitable conditions.
Cyclohexane Carboxylic Acid Derivative Formation: The final step involves the coupling of the acetamido derivative with cyclohexane-1-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chromen-2-one moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit enzymes like carbonic anhydrase and microtubule polymerization.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its fluorescent properties make it useful in the development of sensors and other materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes such as carbonic anhydrase, which plays a role in various physiological processes.
Microtubule Polymerization: The compound can interfere with microtubule polymerization, which is crucial for cell division and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C25H25NO6 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-[[[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H25NO6/c27-23(26-14-16-6-8-18(9-7-16)25(29)30)15-31-19-10-11-20-21(17-4-2-1-3-5-17)13-24(28)32-22(20)12-19/h1-5,10-13,16,18H,6-9,14-15H2,(H,26,27)(H,29,30) |
InChI Key |
CSVNPYRZUMFKON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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